molecular formula C14H9Cl2N5S B12028401 4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-20-7

4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028401
CAS No.: 613248-20-7
M. Wt: 350.2 g/mol
InChI Key: QIXWTTGXULLMAQ-QGMBQPNBSA-N
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Description

4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a dichlorobenzylidene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound’s triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: is similar to other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

613248-20-7

Molecular Formula

C14H9Cl2N5S

Molecular Weight

350.2 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Cl2N5S/c15-10-5-3-4-9(12(10)16)8-18-21-13(19-20-14(21)22)11-6-1-2-7-17-11/h1-8H,(H,20,22)/b18-8+

InChI Key

QIXWTTGXULLMAQ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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